molecular formula C7H10ClNO B8006204 4-(Methoxy-d3)aniline hydrochloride

4-(Methoxy-d3)aniline hydrochloride

Cat. No.: B8006204
M. Wt: 162.63 g/mol
InChI Key: VQYJLACQFYZHCO-NIIDSAIPSA-N
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Description

4-(Methoxy-d3)aniline hydrochloride is a deuterated derivative of methoxyaniline, where the methoxy group is substituted with trideuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxy-d3)aniline hydrochloride typically involves the deuteration of methoxyaniline. One common method is the reaction of 4-methoxyaniline with deuterated reagents under specific conditions to achieve the desired isotopic substitution. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process is optimized to ensure high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy-d3)aniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

4-(Methoxy-d3)aniline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methoxy-d3)aniline hydrochloride involves its interaction with molecular targets and pathways specific to its application. In biological systems, it may interact with enzymes and receptors, altering their activity and providing insights into their functions. In chemical reactions, its isotopic substitution can influence reaction rates and mechanisms, making it a valuable tool for studying kinetic isotope effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methoxy-d3)aniline hydrochloride include:

  • 4-Methoxyaniline
  • 4-(Trideuteriomethoxy)benzoic acid
  • 4-(Trideuteriomethoxy)phenol

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in research applications. Deuterium’s heavier isotope leads to different physical and chemical properties compared to its non-deuterated counterparts, making it valuable for studying isotope effects and enhancing the stability of certain compounds .

Properties

IUPAC Name

4-(trideuteriomethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJLACQFYZHCO-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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